molecular formula C9H17N B15322392 3-(Cyclopentylmethyl)azetidine

3-(Cyclopentylmethyl)azetidine

Cat. No.: B15322392
M. Wt: 139.24 g/mol
InChI Key: FIQQSLNPWKXJSJ-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)azetidine is a valuable, saturated azacyclic building block extensively utilized in medicinal chemistry and pharmaceutical research. This secondary amine features a rigid azetidine ring, known for its role in improving the physicochemical and metabolic properties of drug candidates. The cyclopentylmethyl substituent introduces steric bulk and lipophilicity, making this compound a crucial intermediate for constructing molecular libraries. Its primary research value lies in its application as a scaffold in the design and synthesis of biologically active molecules. Researchers employ this compound as a key structural motif to target a wide range of enzymes and receptors, potentially leading to novel therapeutics in areas such as oncology, central nervous system (CNS) disorders, and infectious diseases. The molecule serves as a versatile synthon, readily undergoing further functionalization at the nitrogen atom or through reactions on the ring system to create diverse chemical space for structure-activity relationship (SAR) studies. Application Note: This product is intended for research purposes as a chemical building block or analytical standard. It is strictly for use in a laboratory setting by qualified professionals. This compound is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-(cyclopentylmethyl)azetidine

InChI

InChI=1S/C9H17N/c1-2-4-8(3-1)5-9-6-10-7-9/h8-10H,1-7H2

InChI Key

FIQQSLNPWKXJSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2CNC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopentylmethyl Azetidine and Its Derivatives

Direct Azetidine (B1206935) Ring Formation Strategies

Direct strategies for forming the azetidine ring involve either closing a linear precursor (intramolecular) or combining two or more smaller molecules in a cycloaddition reaction (intermolecular). These methods are often favored for their efficiency in building the core heterocyclic structure.

Intramolecular cyclization is a foundational strategy for azetidine synthesis, where a pre-functionalized acyclic precursor undergoes a ring-closing reaction to form the four-membered ring. This typically involves the formation of a carbon-nitrogen bond.

The most conventional and widely used method for constructing the azetidine ring is through the intramolecular nucleophilic substitution (SN2) reaction of a γ-aminohalide or a related substrate. acs.org In this approach, a nitrogen atom acts as the nucleophile, attacking an electrophilic carbon atom at the γ-position, which bears a suitable leaving group. This 4-exo-tet cyclization, while sometimes challenging due to the strained nature of the resulting ring, is a reliable route to substituted azetidines. acs.orgresearchgate.net

The precursor for this cyclization is typically a 3-substituted-1,3-propanediol derivative or a γ-amino alcohol. The hydroxyl groups are converted into better leaving groups, such as halides (e.g., bromo, iodo), mesylates, or tosylates, to facilitate the ring closure. acs.orgnih.gov The reaction is generally promoted by a base to deprotonate the amine, enhancing its nucleophilicity. However, a significant competing pathway is elimination, which can be a major drawback. acs.org In some cases, heating without an additional base is sufficient if the nitrogen nucleophile is strong enough. acs.org

Precursor TypeLeaving Group (X)Typical ConditionsRef.
γ-Amino Halide-Br, -IBase (e.g., K₂CO₃, NaH) acs.orgresearchgate.net
γ-Amino Alcohol-OMs, -OTs, -OTfBase, Heat acs.orgnih.gov
N-Sulfonyl-2-pyrrolidinone-Br (α-position)K₂CO₃ (via ring contraction) organic-chemistry.org
1,3-Propanediol (B51772)bis-TriflatesReaction with primary amine organic-chemistry.org

Table 1: Examples of Precursors and Conditions for Azetidine Synthesis via Nucleophilic Displacement.

A more modern and increasingly powerful strategy for azetidine synthesis involves the intramolecular amination of unactivated C(sp³)–H bonds, catalyzed by transition metals. kaist.ac.kracs.org This approach offers a highly efficient and atom-economical route to the azetidine ring by directly converting a C-H bond into a C-N bond, avoiding the need for pre-installing a leaving group.

Palladium catalysis has been particularly successful in this area. rsc.orgnih.gov In a key development, picolinamide (B142947) (PA) protected amines can undergo palladium-catalyzed intramolecular amination at the γ-position to furnish azetidines. acs.orgnih.gov The reaction typically employs an oxidant, such as a hypervalent iodine reagent (e.g., benziodoxole tosylate), to facilitate the catalytic cycle, which is proposed to involve a high-valent Pd(IV) intermediate. acs.orgrsc.org This method demonstrates excellent functional group tolerance and predictable selectivity, even allowing for the amination of traditionally unreactive primary C(sp³)-H bonds of methyl groups. nih.gov

Catalyst SystemDirecting GroupOxidantKey FeaturesRef.
Pd(OAc)₂Picolinamide (PA)PhI(OAc)₂, Iodosobenzene diacetateLow catalyst loading, inexpensive reagents acs.orgnih.gov
Palladium(II)Picolinamide (PA)Benziodoxole tosylate / AgOAcForms azetidines from γ-C(sp³)-H bonds rsc.org
Cobalt/ElectricitySulfonamideElectrocatalyticForms key carbocationic intermediate organic-chemistry.org

Table 2: Transition Metal-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis.

Intermolecular cycloadditions build the azetidine skeleton by combining two or more separate molecular components in a single step. These reactions are highly convergent and offer a direct pathway to complex, functionalized azetidines.

The [2+2] cycloaddition is a powerful method for constructing four-membered rings. rsc.org In the context of azetidine synthesis, the most prominent example is the aza Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene. researchgate.netrsc.orgrsc.org This reaction is arguably one of the most direct and atom-economical routes to the azetidine core. rsc.orgchemrxiv.org

Traditionally, these reactions are initiated by UV light, which excites the imine component to a reactive state that then adds to the alkene. researchgate.net However, the scope of the classical aza Paternò-Büchi reaction has been limited by challenges such as the competing E/Z isomerization of the excited imine and other non-productive decay pathways. rsc.orgrsc.org To overcome these issues, many successful examples have utilized cyclic imines or intramolecular variants. rsc.orgnih.gov

Recent breakthroughs have involved the use of visible-light photocatalysis, which allows the reaction to proceed under milder conditions. researchgate.netnih.govspringernature.com These methods often employ iridium or ruthenium photocatalysts to activate specific types of imine precursors, such as oximes, via a triplet energy transfer mechanism. researchgate.netnih.gov This has expanded the reaction's scope to include previously unreactive partners and has enabled the synthesis of highly functionalized monocyclic and bicyclic azetidines. researchgate.netnih.govacs.org

Reaction TypeImine PartnerAlkene PartnerConditionsKey FeaturesRef.
Intramolecular aza Paternò-BüchiOxime ethers, HydrazonesTethered alkenesVisible light, Xanthone photocatalystHigh diastereoselectivity for bicyclic azetidines researchgate.net
Intermolecular aza Paternò-Büchi2-Isoxazoline-3-carboxylatesVarious alkenesVisible light, Ir photocatalystBroad scope, mild conditions nih.govspringernature.com
Classical aza Paternò-BüchiCyclic imines (e.g., quinoxalinones)Electron-rich/deficient alkenesUV lightPrevents E/Z isomerization rsc.orgrsc.org
Staudinger CycloadditionIminesKetenes (in situ)ThermalSynthesis of β-lactams (azetidin-2-ones) mdpi.com

Table 3: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis.

While less common than [2+2] strategies, [3+1] cycloadditions provide a valuable and distinct approach to constructing the azetidine ring. In this methodology, a three-atom component reacts with a single-atom synthon to form the four-membered heterocycle.

One notable example involves the reaction of donor-acceptor (D-A) aziridines with isocyanides. acs.org In a process catalyzed by a chiral N,N'-dioxide/Mg(II) complex, racemic D-A aziridines can react with isocyanides in a highly chemo- and enantioselective [3+1] cycloaddition. The aziridine (B145994) acts as the three-atom component, and the isocyanide carbon serves as the one-atom component, leading to the formation of chiral azetidines bearing an exo-imido group with high efficiency. acs.org

Another strategy utilizes a relay catalysis approach, where a [3+1] annulation occurs between a cyclopropane (B1198618) 1,1-diester and an aromatic amine. organic-chemistry.org This reaction proceeds via a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the amine, followed by an iodide-catalyzed C-N bond formation to close the azetidine ring. organic-chemistry.org Additionally, copper-catalyzed [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates have been developed for the enantioselective synthesis of tetrasubstituted 2-azetines, which can be subsequently reduced to azetidines. nih.gov

Three-Atom ComponentOne-Atom ComponentCatalyst/PromoterKey FeaturesRef.
Donor-Acceptor AziridineIsocyanideChiral N,N'-dioxide/Mg(II)Highly enantioselective, forms exo-imido azetidines acs.org
Cyclopropane 1,1-diesterAromatic AmineLewis Acid / (Hypo)ioditeRelay catalysis, forms N-aryl azetidines organic-chemistry.org
Imido-sulfur ylideEnoldiazoacetateCopper / Chiral sabox ligandEnantioselective synthesis of 2-azetines nih.gov

Table 4: Examples of [3+1] Cycloaddition Strategies for Azetidine Synthesis.

Strain-Release Homologation and Ring-Expansion from Aziridines

The expansion of a three-membered aziridine ring to a four-membered azetidine ring offers a powerful and synthetically useful strategy, driven by the release of ring strain. researchwithrutgers.comnih.gov This approach provides a pathway to functionalized azetidines that can be precursors to compounds like 3-(cyclopentylmethyl)azetidine.

One notable method involves the strain-release-driven homologation of boronic esters. nih.govacs.org In this process, an azabicyclo[1.1.0]butane, a highly strained species, reacts with a boronic ester. The resulting intermediate boronate complex, upon N-protonation, undergoes a 1,2-migration. This migration leads to the cleavage of the central C-N bond, relieving the inherent ring strain and forming an azetidinyl boronic ester. nih.govacs.org This method is versatile, accommodating a range of boronic esters and proceeding with high stereospecificity. nih.govacs.org The resulting azetidinyl boronic esters are valuable intermediates that can be further functionalized. nih.govacs.org

Another approach involves the ring expansion of vinylaziridines. Through pericyclic reactions, such as cycloadditions or sigmatropic rearrangements, vinylaziridines can be converted into various larger heterocycles, including azetidines. nih.gov These reactions leverage the inherent strain of the aziridine ring to drive the formation of the less-strained azetidine ring. nih.gov

Functional Group Transformations and Modifications on Azetidine Rings

The modification of pre-existing azetidine rings is a crucial strategy for creating diverse derivatives, including those with a 3-cyclopentylmethyl substituent.

Reduction of Azetidin-2-ones to Azetidines

The reduction of azetidin-2-ones, also known as β-lactams, is a widely employed and efficient method for synthesizing azetidines. acs.orgmagtech.com.cn The ready availability of β-lactams makes this a popular route. acs.org Various reducing agents can be used to accomplish this transformation.

Commonly used reagents include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel. acs.org More contemporary and often more efficient reductions are achieved using hydroalanes in ether. acs.orgacs.org A key advantage of these reduction methods is the retention of stereochemistry at the ring's substituent positions. acs.org

Reducing AgentTypical Reaction ConditionsKey Features
Diborane (B₂H₆)Tetrahydrofuran (THF)Good yields, common reagent. acs.org
Lithium Aluminum Hydride (LiAlH₄)Ethereal solventsPowerful reducing agent, widely used. acs.org
Raney NickelHydrogenationCatalytic hydrogenation method. acs.org
Hydroalanes (e.g., AlH₃)EtherHighly efficient, often preferred. acs.orgacs.org

This method's reliability and the preservation of stereochemistry make it a valuable tool for producing specific azetidine isomers.

Diversification via Post-Cyclization Functionalization

Once the azetidine ring is formed, further modifications can be made to introduce desired substituents. This post-cyclization functionalization allows for the synthesis of a wide array of azetidine derivatives from a common intermediate. nih.gov For instance, an N-H azetidine can undergo various reactions, such as N-alkylation or N-acylation, to introduce different groups on the nitrogen atom. nih.gov

A notable example of post-cyclization functionalization is the modification of 3-aminoazetidine (3-AAz) units within cyclic peptides. nih.gov This involves chemoselective deprotection and subsequent substitution at the azetidine nitrogen. nih.gov Another strategy employs a "click-based" approach using a 2-propynyl carbamate (B1207046) on the azetidine nitrogen, allowing for the attachment of various molecules like dyes or biotin. nih.gov

The development of continuous flow synthesis methods has also facilitated the functionalization of azetidines. acs.org Using N-Boc-3-iodoazetidine as a common precursor, either C3-lithiated azetidines or C2-lithiated azetines can be generated depending on the lithiation agent, enabling the introduction of various substituents at these positions. acs.org

Stereoselective Synthesis of this compound and its Chiral Analogues

The synthesis of specific stereoisomers of substituted azetidines is of great interest, particularly for medicinal chemistry applications. Enantioselective catalysis has emerged as a powerful tool to achieve this goal. nih.govnih.govacs.orgacs.orgchemrxiv.org

Enantioselective Catalysis in Azetidine Synthesis

Chiral catalysts can be employed to control the stereochemical outcome of reactions that form the azetidine ring or modify it. Phase-transfer catalysis and organocatalysis are two prominent approaches in this area.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has proven effective in the enantioselective synthesis of azetidines. nih.govamanote.com These methods offer mild reaction conditions and avoid the use of potentially toxic metals.

One successful strategy involves the enantioselective α-chlorination of aldehydes, catalyzed by a chiral organocatalyst. nih.gov The resulting chiral β-chloro aldehydes can then be converted to chiral aziridines or azetidines. This methodology has been used to prepare C2-functionalized azetidines in good yields and high enantiomeric excess (ee). nih.gov

Another organocatalytic approach utilizes chiral squaramide hydrogen-bond donors to promote the enantioselective ring-opening of 3-substituted azetidines. acs.orgchemrxiv.org This method allows for the synthesis of synthetically useful chiral α-amino-γ-halopropanes, which can be precursors to other chiral azetidine derivatives. acs.org The catalyst's effectiveness is attributed to its ability to recognize and interact with the electrostatic features of the transition state, leading to high levels of enantioinduction. acs.orgchemrxiv.org

Catalyst TypeReactionKey Features
Chiral Proline Derivativesα-chlorination of aldehydesLeads to chiral C2-substituted azetidines. nih.gov
Chiral SquaramidesEnantioselective ring-opening of azetidinesHigh enantioselectivity through hydrogen-bond donation. acs.orgchemrxiv.org
Cinchona Alkaloid DerivativesPhase-transfer catalysis for spirocyclic azetidine oxindolesHigh yields and enantiomeric ratios. nih.govacs.org

These organocatalytic methods provide valuable pathways for accessing enantiomerically enriched azetidines, which are crucial for the development of chiral drugs and other bioactive molecules.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral azetidines, offering high enantioselectivity under mild reaction conditions. A notable advancement is the use of engineered enzymes to perform reactions not found in nature.

Researchers have successfully engineered a "carbene transferase" enzyme from a variant of cytochrome P450. This engineered biocatalyst, named P411-AzetS, facilitates the enantioselective one-carbon ring expansion of aziridines to form azetidines. This transformation proceeds via a digitellinc.comchemrxiv.org-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. The enzyme demonstrates exceptional stereocontrol, achieving a 99:1 enantiomeric ratio (er). researchgate.net Significantly, the biocatalyst overrides the more common competing reaction pathway for aziridinium ylides, which is the cheletropic extrusion of olefins, thereby favoring the desired azetidine formation. researchgate.net The transformation of saturated nitrogen-containing heterocyclic compounds can also be achieved by microorganisms, presenting another avenue for biocatalytic synthesis. dntb.gov.ua

Chiral Metal-Ligand Complex Catalysis

The use of chiral metal-ligand complexes is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. In azetidine synthesis, this approach offers precise control over stereochemistry.

A practical and flexible method for synthesizing chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this process, reactive α-oxogold carbene intermediates are generated through the intermolecular oxidation of alkynes, which then undergo an intramolecular N-H insertion to form the azetidine ring. nih.gov This method bypasses the need for potentially hazardous diazo compounds. nih.gov The starting chiral sulfonamides are readily accessible with high enantiomeric excess (typically >98% e.e.) using tert-butanesulfinimine chemistry. nih.gov

Another sophisticated strategy is "chiral-at-metal" catalysis, where the chirality of the catalyst originates from a stereogenic metal center rather than from chiral ligands. nih.gov This is achieved by using achiral ligands that, once coordinated to the metal, create a chiral arrangement. The stability and stereochemical integrity of the metal center are maintained through the chelate effect and high ligand field stabilization energy. nih.gov Enantiomerically pure chiral-at-iridium catalysts, for example, can be synthesized by reacting a racemic mixture of the metal complex with a chiral auxiliary, which allows for the separation of the resulting diastereomers. nih.gov

Furthermore, azetidine derivatives themselves can serve as chiral ligands. Binuclear zinc catalysts containing an azetidine ring have been developed for asymmetric Michael additions, where the rigidity of the azetidine scaffold enhances enantioselectivity. rsc.org Similarly, palladium and platinum complexes with 2,4-cis-disubstituted amino azetidines have been synthesized and characterized. ljmu.ac.uk

Diastereoselective Synthesis Methods

Diastereoselective synthesis is crucial for creating molecules with multiple stereocenters, a common feature in complex pharmaceutical agents.

One effective method for the diastereoselective preparation of 3,3-disubstituted azetidines is an iodine-mediated intramolecular cyclization of γ-prenylated amines. dntb.gov.ua This approach provides a convenient route to specific diastereomers.

Another powerful strategy is the Lewis acid-catalyzed intramolecular aminolysis of epoxides. Researchers have reported that lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) effectively catalyzes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines. frontiersin.org The reaction proceeds with high regioselectivity, as the amine nucleophile attacks the C4 position of the epoxide, leading to the formation of the azetidine ring. This method is tolerant of various functional groups, including acid-sensitive protecting groups like Boc, PMB, and TBS, as well as nitriles and sulfides. frontiersin.org The stereochemistry of the starting epoxy amine directly translates to the product, ensuring a high degree of diastereoselectivity.

Table 1: Examples of Diastereoselective Azetidine Synthesis
MethodCatalyst/ReagentStarting MaterialProduct TypeKey FeatureReference
Intramolecular CyclizationIodineγ-Prenylated Amine3,3-DimethylazetidineConvenient route to 3,3-disubstituted azetidines. dntb.gov.ua
Intramolecular AminolysisLa(OTf)₃cis-3,4-Epoxy Amine3-HydroxyazetidineHigh regioselectivity and functional group tolerance. frontiersin.org

Novel and Sustainable Synthetic Methodologies

Recent research has focused on developing more sustainable and efficient synthetic methods, with photoredox catalysis and flow chemistry emerging as key technologies.

Photoredox Catalysis in Azetidine Synthesis

Visible-light photoredox catalysis allows for the generation of radical species under exceptionally mild conditions, enabling novel bond formations. chemrxiv.org

One such application is the decarboxylative alkylation of 3-aryl-azetidines. digitellinc.comchemrxiv.org In this method, a 3-aryl-3-azetidinecarboxylic acid precursor is converted into a tertiary benzylic azetidine radical through the action of a photocatalyst and visible light. This radical then reacts with activated alkenes to form 3-aryl-3-alkyl substituted azetidines, which are of significant interest in medicinal chemistry. digitellinc.comchemrxiv.org

Another innovative approach is radical strain-release (RSR) photocatalysis. chemrxiv.org This method utilizes highly strained azabicyclo[1.1.0]butanes (ABBs) as starting materials. A novel organic photosensitizer, activated by visible light, promotes an energy transfer process with sulfonylimine precursors to generate radical intermediates. These radicals are then intercepted by the ABB, triggering a strain-release process that leads to the formation of densely functionalized azetidines in high yields. chemrxiv.org

Table 2: Photoredox Catalysis Methods for Azetidine Synthesis
MethodCatalyst SystemStarting MaterialKey IntermediateProductReference
Decarboxylative AlkylationVisible Light + Photocatalyst3-Aryl-3-azetidinecarboxylic acidTertiary benzylic azetidine radical3-Aryl-3-alkyl substituted azetidine digitellinc.comchemrxiv.org
Radical Strain-Release (RSR)Visible Light + Organic PhotosensitizerAzabicyclo[1.1.0]butane (ABB) + SulfonylimineSulfonylimine-derived radicalDensely functionalized azetidine chemrxiv.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and improved scalability. technologynetworks.com These benefits are particularly valuable for industrial applications and the large-scale production of active pharmaceutical ingredients (APIs). technologynetworks.comiqs.edu

The aza-Michael reaction, a key C-N bond-forming reaction, has also been successfully implemented in flow systems. iqs.edu Comparing batch and flow processes for this reaction has shown that flow reactors can lead to improved yields and selectivity, particularly when parameters like residence time are optimized. iqs.edu

Mechanistic Investigations and Reactivity Profiles of 3 Cyclopentylmethyl Azetidine

Mechanisms of Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a challenging yet crucial process in organic synthesis. The formation of 3-(Cyclopentylmethyl)azetidine involves overcoming the inherent ring strain (approximately 25.4 kcal/mol) of the azetidine system. rsc.org Common strategies generally rely on intramolecular cyclization reactions where a C-N bond is formed to close the ring. magtech.com.cn

One of the most established methods for constructing such a ring system is the intramolecular nucleophilic substitution of a γ-amino alcohol or its derivatives. acs.org For this compound, a plausible precursor would be 2-(cyclopentylmethyl)propane-1,3-diol. This diol can be converted into a precursor with a leaving group, such as a mesylate or tosylate, at one of the primary alcohol positions and an amine at the other. Base-mediated cyclization then proceeds via an intramolecular SN2 reaction to form the azetidine ring. acs.org

Elucidation of Key Intermediates and Transition States

The formation of the azetidine ring from an acyclic precursor, such as a γ-haloamine or a γ-amino alcohol with an activated hydroxyl group (e.g., tosylate), typically proceeds through a single transition state. acs.org This process is classified as a 4-exo-tet cyclization.

Transition State: The key transition state involves the nucleophilic attack of the nitrogen atom's lone pair on the electrophilic carbon bearing the leaving group. This SN2 transition state has a trigonal bipyramidal geometry at the carbon atom undergoing substitution. The formation of this constrained four-membered ring in the transition state is energetically demanding due to torsional and angle strain, which is a primary reason why such cyclizations can be challenging. acs.org

Catalytic Intermediates: In more advanced catalytic methods, distinct intermediates are formed. For instance, in the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, an initial substrate-catalyst complex undergoes C-H activation. This leads to the formation of an alkyl-Pd(IV) intermediate, which, after a series of steps including reductive elimination, yields the azetidine ring. rsc.org Another modern approach involves the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine. nih.gov Computational studies suggest that the reaction proceeds through a lanthanum(III) complex coordinated to both the epoxide oxygen and the amine nitrogen of the substrate, which facilitates a highly regioselective ring opening to form the azetidin-3-ol (B1332694) scaffold. nih.gov

Role of Catalyst-Substrate Interactions

Catalysis is pivotal in modern azetidine synthesis, offering milder reaction conditions and enhanced control over selectivity. The interaction between the catalyst and the substrate is fundamental to its efficacy.

Lewis Acid Catalysis: In the synthesis of azetidines from epoxy amines, a Lewis acid catalyst like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) plays a crucial role. nih.gov The catalyst coordinates to the oxygen atom of the epoxide ring. This interaction polarizes the C-O bond, activating the epoxide for nucleophilic attack by the tethered amine. This coordination also serves to orient the substrate, leading to high regioselectivity where the amine attacks the C3 position to favor the 4-exo-tet cyclization pathway required for azetidine formation. nih.gov

Transition Metal Catalysis: In palladium-catalyzed C-H amination reactions, a directing group attached to the amine substrate is often employed. This directing group coordinates to the palladium center, positioning the catalyst in proximity to a specific C-H bond at the γ-position. This directed C-H activation ensures that the subsequent C-N bond formation occurs selectively to form the four-membered azetidine ring over other possible ring sizes. rsc.org

The table below summarizes some catalytic systems used in azetidine synthesis.

Catalyst SystemPrecursor TypeRole of CatalystReference
La(OTf)₃cis-3,4-Epoxy amineLewis acid; activates epoxide and directs regioselective attack. nih.gov
Palladium(II) / OxidantAmine with directing groupC-H activation; facilitates intramolecular C-N bond formation. rsc.org
Gold CatalysisN-PropargylsulfonamideActivates alkyne for oxidative cyclization via an α-oxo gold carbene intermediate. nih.gov
Copper Catalysis / LightAliphatic amine + AlkynePhoto-induced radical cascade cyclization. the-innovation.org

Reactivity of the Azetidine Ring System in this compound

The reactivity of the azetidine ring is dominated by its inherent strain, which makes it susceptible to ring-opening reactions that are not typically observed in its five-membered counterpart, pyrrolidine (B122466). rsc.orgrsc.org However, it is significantly more stable than the three-membered aziridine (B145994) ring, allowing for functionalization at the nitrogen atom without ring cleavage under appropriate conditions. rsc.org

Nucleophilic Ring-Opening Reactions

Azetidines can undergo nucleophilic ring-opening, but this usually requires activation of the nitrogen atom to turn it into a better leaving group. magtech.com.cn This is commonly achieved by protonation with a Brønsted acid or by quaternization with an electrophile (e.g., an alkyl halide) to form a positively charged azetidinium ion. organic-chemistry.orgyoutube.comresearchgate.net The positively charged nitrogen atom enhances the electrophilicity of the adjacent ring carbons (C2 and C4), making them susceptible to attack by nucleophiles. The relief of ring strain provides a strong thermodynamic driving force for this reaction. rsc.org

For an N-activated this compound, a nucleophile can attack either the C2 or C4 position, leading to the cleavage of a C-N bond and the formation of a functionalized γ-aminopropane derivative. organic-chemistry.orgnih.gov

Regioselectivity and Stereoselectivity in Ring Opening

The site of nucleophilic attack (regioselectivity) in an unsymmetrical azetidinium ion is governed by a combination of steric and electronic factors. magtech.com.cnnih.gov

Regioselectivity: In the case of an N-activated this compound, the substituents at C2 and C4 are simply hydrogen atoms. In the absence of other directing influences, these positions are sterically and electronically very similar, which could lead to a mixture of products. However, general principles established for other substituted azetidines provide guidance. Studies on various azetidinium salts have shown that nucleophilic attack generally occurs at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn For azetidinium ions that are unsubstituted at the C4 position, nucleophilic opening often occurs regioselectively at this C4 carbon. organic-chemistry.orgresearchgate.net DFT calculations have been employed to rationalize these experimental observations, confirming that the transition state energy for attack at the less hindered site is typically lower. organic-chemistry.orgnih.gov

Stereoselectivity: The nucleophilic ring-opening of an azetidinium ion is a classic SN2 reaction. nih.gov This mechanism dictates that the nucleophile attacks the carbon atom from the side opposite to the C-N bond. Consequently, the reaction proceeds with an inversion of configuration at the center being attacked. If the azetidine precursor possesses stereocenters, this stereospecificity allows for the predictable synthesis of stereodefined acyclic products.

The table below outlines the factors influencing the regioselectivity of azetidinium ring-opening.

FactorInfluence on RegioselectivityExampleReference
Steric Hindrance Nucleophilic attack is favored at the less sterically hindered carbon (C2 vs. C4).Bulky nucleophiles preferentially attack the less substituted carbon of 2-alkylazetidiniums. magtech.com.cn
Electronic Effects Electron-withdrawing groups on the ring can stabilize a partial negative charge in the transition state, directing attack to that carbon. Conversely, electron-donating groups can stabilize a developing positive charge on a carbocation-like transition state.Unsaturated groups (aryl, vinyl) at C2 stabilize the transition state, favoring cleavage of the C2-N bond. magtech.com.cn
Nature of Nucleophile Harder nucleophiles may favor attack at the more electrophilic carbon, while bulkier nucleophiles are more sensitive to steric hindrance.Azide and acetate (B1210297) anions have been shown to attack the C4 position of C4-unsubstituted azetidiniums. organic-chemistry.org

Electrophilic Functionalization of Azetidine Derivatives

Unlike reactions that lead to ring-opening, the lone pair of electrons on the secondary nitrogen of this compound is nucleophilic and can react with a variety of electrophiles without cleaving the ring. youtube.com These reactions are fundamental for modifying the properties of the molecule.

N-Alkylation: The azetidine nitrogen can be alkylated using alkyl halides. This reaction typically proceeds via an SN2 mechanism where the nitrogen acts as the nucleophile. The product is an N-alkylated azetidine, which is a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary azetidinium salt, which, as discussed previously, is activated for ring-opening. youtube.com

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides readily forms N-acyl azetidines. youtube.comtandfonline.com This reaction is often performed in the presence of a non-nucleophilic base (like triethylamine (B128534) or potassium carbonate) to neutralize the acidic byproduct (e.g., HCl) that is formed. phasetransfercatalysis.com The resulting N-acyl azetidine has an amide functional group, which significantly alters the electronic properties of the nitrogen atom, making it much less basic and nucleophilic due to the delocalization of the lone pair into the carbonyl group.

Radical Pathways in Azetidine Chemistry

The involvement of radical intermediates in azetidine chemistry offers unique pathways for functionalization, often leveraging the inherent ring strain of the four-membered heterocycle. These reactions can proceed through various mechanisms, including strain-release processes and radical additions.

Recent research has highlighted methods for accessing densely functionalized azetidines through radical strain-release (RSR) photocatalysis. chemrxiv.org In these processes, highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) react with radical intermediates generated via photocatalysis. chemrxiv.org The radical adds to the ABB, triggering the opening of the strained bicyclic system to yield a substituted azetidine. This strategy demonstrates the utility of strain as a driving force in radical-mediated bond formation.

Another key radical pathway involves the anti-Baldwin 4-exo-dig cyclization of ynamides, which can be initiated by a copper photoredox catalyst. nih.gov This method allows for the formation of azetidine rings from acyclic precursors with high regioselectivity. The reaction proceeds through a radical cyclization onto the alkyne, a pathway once considered unfavorable by Baldwin's rules. nih.gov The scope of this reaction includes the formation of chiral, non-racemic azetidines from amino acid-derived precursors. nih.gov While this method builds the azetidine ring itself, the principles of radical cyclization are broadly applicable. For a pre-formed system like this compound, radical reactions would more likely involve hydrogen atom abstraction from the C-H bonds on the ring or the substituent, followed by further reactions of the resulting carbon-centered radical.

Reductive ring-opening of N-azetidinyl amides represents another significant radical pathway. rsc.org Treatment with a sodium dispersion can generate an amide ketyl radical anion via single electron transfer (SET). This intermediate then undergoes a radical scission of the N–C bond within the four-membered ring, demonstrating a novel platform for azetidine bond cleavage. rsc.org

The table below summarizes a representative radical cyclization reaction forming an azetidine, illustrating the conditions and outcomes of such pathways. For this compound, a radical generated at the nitrogen atom (e.g., an aminyl radical) could potentially undergo intramolecular cyclization if a suitable radical acceptor is present in a side chain, although this is highly dependent on the specific N-substituent.

Reactant TypeCatalyst/ConditionsProcessProduct TypeRef.
YnamideCu(I) complex, Amine, Visible LightPhotocatalytic Radical 4-exo-dig CyclizationExocyclic-Unsaturated Azetidine nih.gov
Azabicyclo[1.1.0]butane (ABB) & SulfonylimineOrganic Photosensitizer, Visible LightRadical Strain-Release (RSR)Densely Functionalized Azetidine chemrxiv.org
N-Azetidinyl AmideNa dispersion, 15-crown-5Reductive Ring Opening via SETN-Propyl Amide rsc.org

Ring Expansion and Contraction Reactions of Azetidines

The strain inherent in the azetidine ring makes it a versatile substrate for ring expansion and contraction reactions, providing access to other important heterocyclic systems like pyrrolidines, piperidines, and β-lactams. nih.govmagtech.com.cn

Ring Expansion:

Ring expansion reactions of azetidines often proceed through the formation of a bicyclic azetidinium intermediate. nih.gov For instance, an azetidine bearing a 3-hydroxypropyl side chain at the C2 position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic attack can open this bicyclic system to yield larger rings like pyrrolidines and azepanes. nih.gov The regioselectivity of the ring opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. magtech.com.cn

Another powerful method for ring expansion is the formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, often catalyzed by rhodium complexes. rsc.org This reaction provides an efficient route to pyrrolidines. Similarly, gold(I)-catalyzed ring expansion of 2-azetidinyl ynones leads to the formation of pyrrolin-4-ones. rsc.org

Acid-promoted ring expansion of 2,2-disubstituted azetidines has also been shown to produce six-membered 1,3-oxazinan-2-ones, highlighting the utility of azetidines as synthons for larger heterocycles. rsc.org For this compound, ring expansion would likely require prior functionalization, for example, the introduction of a reactive group at the nitrogen or at one of the ring carbons that could initiate an intramolecular rearrangement.

Ring Contraction:

While the expansion of the strained azetidine ring is more common, synthetic routes to azetidines often involve the ring contraction of larger heterocycles. A notable example is the ring contraction of α-bromo-N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org This transformation is proposed to occur via nucleophilic addition to the amide carbonyl, followed by N-C(O) bond cleavage and subsequent intramolecular SN2 cyclization by the resulting amide anion, which displaces the bromide. rsc.org This method underscores the thermodynamic landscape that can, under specific mechanistic pathways, favor the formation of a strained four-membered ring from a less-strained five-membered precursor.

The table below provides examples of ring expansion and contraction reactions involving azetidine derivatives, showcasing the diversity of these transformations.

Starting MaterialReagents/CatalystTransformationProductRef.
3-MethyleneazetidineDiazo compound, Rh₂(OAc)₂Ring Expansion ([4+1] Cycloaddition)Pyrrolidine rsc.org
2-Azetidinyl ynoneAu(I) CatalystRing ExpansionPyrrolin-4-one rsc.org
2,2-Disubstituted AzetidineAcidRing Expansion1,3-Oxazinan-2-one rsc.org
α-Bromo-N-sulfonylpyrrolidinoneK₂CO₃, Nucleophile (e.g., MeOH)Ring Contractionα-Carbonylated N-sulfonylazetidine rsc.orgorganic-chemistry.org

Theoretical and Computational Chemistry Studies of 3 Cyclopentylmethyl Azetidine

Conformational Analysis and Ring Strain Studies

The conformational landscape of azetidine (B1206935) and its derivatives, including 3-(Cyclopentylmethyl)azetidine, is a subject of considerable interest in computational chemistry. The four-membered azetidine ring is characterized by significant ring strain, which dictates its geometry and reactivity.

Conformational analysis of the azetidine ring itself reveals a puckered, non-planar structure to alleviate some of the inherent strain. The puckering can be described by a ring-puckering coordinate. For the parent azetidine, the puckered conformation is more stable than a planar one, with a barrier to planarity of approximately 1.26 kcal/mol. The puckered nature of the ring leads to two distinct substituent positions: axial and equatorial.

Ring strain in azetidines is a key determinant of their chemical behavior. The strain energy of the parent azetidine ring is estimated to be around 26 kcal/mol. This high degree of strain makes the ring susceptible to cleavage reactions. The substituent at the 3-position can modulate this strain. While detailed strain energy calculations specifically for this compound are not widely published, it is expected to be similar to other 3-alkyl-substituted azetidines.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure and bonding within this compound. These calculations can elucidate charge distribution, molecular orbital energies, and the nature of the chemical bonds.

The nitrogen atom in the azetidine ring is a key feature, possessing a lone pair of electrons. The hybridization of this nitrogen is intermediate between sp² and sp³, a consequence of the strained ring geometry. This has a direct impact on its basicity and nucleophilicity.

Calculations of the electrostatic potential surface would show a region of negative potential around the nitrogen atom, indicating its propensity to act as a proton acceptor or nucleophile. The C-N bonds in the azetidine ring are predicted to be polar, with the nitrogen atom bearing a partial negative charge and the adjacent carbon atoms bearing partial positive charges.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. For a typical azetidine derivative, the HOMO is expected to be localized primarily on the nitrogen atom, consistent with its nucleophilic character. The LUMO is generally a σ* anti-bonding orbital associated with the C-N or C-C bonds of the ring, indicating that nucleophilic attack on the ring carbons or electrophilic attack on the nitrogen can lead to ring-opening.

Molecular Dynamics Simulations to Understand Reactivity and Stability

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights into its stability and how it might interact with other molecules in a solution. By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most stable arrangements and the transitions between them.

MD simulations can be used to study the puckering motion of the azetidine ring and the rotational flexibility of the cyclopentylmethyl substituent. These simulations can provide information on the free energy landscape of the different conformations, confirming the preference for the equatorial substitution pattern.

In the context of reactivity, MD simulations can model the approach of a reactant to the azetidine ring. For instance, the interaction with an electrophile could be simulated to observe the initial stages of a reaction, such as the coordination to the nitrogen atom. Similarly, the solvation of this compound in different solvents can be studied to understand how the solvent shell influences its conformation and reactivity. These simulations can reveal the role of explicit solvent molecules in stabilizing transition states for reactions involving the azetidine.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions involving this compound and for understanding the origins of selectivity. By calculating the energies of reactants, transition states, and products, chemists can construct a detailed energy profile for a proposed reaction mechanism.

For example, in the case of N-alkylation or N-acylation of this compound, computational models can predict the activation energy for the reaction and confirm that the reaction proceeds via nucleophilic attack of the azetidine nitrogen.

A key area where computational prediction is valuable is in understanding the regioselectivity and stereoselectivity of reactions. For reactions involving the opening of the azetidine ring, calculations can predict whether a nucleophile will attack at the C2 or C4 position. This selectivity is often governed by a combination of steric and electronic factors, which can be dissected using computational models.

For instance, in a Lewis acid-catalyzed ring-opening reaction, calculations can model the coordination of the Lewis acid to the nitrogen atom and the subsequent nucleophilic attack. The calculated transition state energies for attack at the different ring carbons can explain the experimentally observed regioselectivity.

Application of Machine Learning and AI in Azetidine Reaction Design

The application of machine learning (ML) and artificial intelligence (AI) is an emerging and rapidly growing area in chemistry, with potential applications in the design of reactions involving azetidines. ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new, untested reactions.

In the context of this compound, ML models could be used to predict its reactivity in various transformations. For example, a model could be trained to predict the success or failure of a particular coupling reaction involving this azetidine as a starting material. These models learn complex relationships between the structure of the reactants, the reagents used, and the reaction outcome.

Furthermore, AI algorithms can be employed in retrosynthetic analysis to identify potential synthetic routes to this compound. By learning the rules of chemical synthesis from the literature, these algorithms can propose novel and efficient pathways to target molecules.

Another application of ML is in the prediction of reaction conditions. An ML model could be trained to suggest the optimal solvent, temperature, and catalyst for a desired transformation of this compound, potentially accelerating the process of reaction optimization. While the application of these advanced computational techniques specifically to this compound may not yet be widely documented, the general methodologies are being developed and applied to a wide range of chemical systems, including nitrogen-containing heterocycles.

Advanced Spectroscopic and Structural Elucidation Techniques in Azetidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it plays a crucial role in assigning the stereochemistry of substituted azetidines. Techniques such as 1H, 13C, 15N, and 19F NMR, along with two-dimensional methods like COSY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.comrsc.org

For 3-(Cyclopentylmethyl)azetidine, 1H NMR spectroscopy would reveal characteristic signals for the protons on the azetidine (B1206935) ring and the cyclopentylmethyl substituent. The chemical shifts and coupling constants of the azetidine ring protons are particularly sensitive to the ring's conformation and the orientation of the substituent. For instance, the diastereotopic methylene (B1212753) protons adjacent to the nitrogen atom can exhibit distinct chemical shifts and coupling patterns, providing insights into the ring puckering and the steric environment. mdpi.com In cases where diastereomers are present, NMR can be used to determine the diastereomeric ratio by integrating the signals corresponding to each isomer. acs.org

Variable temperature (VT) NMR studies can provide further information on the conformational dynamics of the azetidine ring. beilstein-journals.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and to identify the preferred conformations.

The following table illustrates typical 1H NMR chemical shift ranges for protons in substituted azetidines, which would be relevant for the analysis of this compound.

Proton EnvironmentTypical Chemical Shift (ppm)
Azetidine Ring CH2 (adjacent to N)2.5 - 4.5
Azetidine Ring CH (at C3)2.0 - 3.5
Cyclopentyl CH21.0 - 2.0
Cyclopentyl CH1.5 - 2.5

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Advanced mass spectrometry (MS) techniques are vital for monitoring the progress of chemical reactions leading to compounds like this compound and for confirming the identity of the final product. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely employed. acs.org

During the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of intermediates and the final product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Once the synthesis is complete, HRMS provides a highly accurate measurement of the molecular weight of this compound, which can be used to confirm its elemental composition. mdpi.com The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural information. The way the molecule breaks apart upon collision-induced dissociation can reveal the connectivity of the atoms. chemguide.co.ukyoutube.com For azetidine derivatives, characteristic fragmentation pathways often involve the cleavage of the strained four-membered ring. nih.govlibretexts.org

A typical fragmentation pattern for a substituted azetidine might involve the loss of the substituent or the opening of the azetidine ring. The table below shows potential fragments that could be observed in the mass spectrum of this compound.

Fragment IonDescription
[M+H]+Protonated molecular ion
[M - C5H9]+Loss of the cyclopentyl group
[M - C6H11]+Loss of the cyclopentylmethyl group

X-ray Crystallography for Absolute Configuration Determination (e.g., of chiral catalysts or derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. researchgate.netspringernature.com While this compound itself may or may not be chiral depending on the substitution pattern, the synthesis of enantiomerically pure azetidines often involves the use of chiral catalysts or the formation of chiral derivatives. epa.gov

In such cases, X-ray crystallography can be used to determine the absolute stereochemistry of these chiral auxiliaries or derivatives, which in turn allows for the assignment of the absolute configuration of the final azetidine product. nih.gov The process involves growing a single crystal of the compound of interest and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all the atoms can be determined with high precision. ed.ac.uk

For organic molecules composed of light atoms, determining the absolute configuration can be challenging. However, modern crystallographic techniques and the use of anomalous dispersion effects can often provide a reliable assignment. nih.govchem-soc.si

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

When this compound is synthesized in an enantiomerically enriched form, chiroptical spectroscopy techniques are essential for determining its enantiomeric purity. The two most common methods are optical rotation and circular dichroism (CD) spectroscopy.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and its magnitude is directly proportional to the enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than optical rotation and can often be used to assign the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.

In addition to these spectroscopic methods, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying the enantiomers of a chiral compound. acs.org By using a chiral stationary phase, the two enantiomers of this compound would have different retention times, allowing for the determination of the enantiomeric ratio and thus the enantiomeric excess.

Applications of 3 Cyclopentylmethyl Azetidine As a Chemical Synthon and Scaffold

Role as a Versatile Building Block in Complex Chemical Synthesis

The utility of the 3-(cyclopentylmethyl)azetidine scaffold lies in its function as a versatile synthon, or building block, for creating more elaborate molecules. The inherent strain of the four-membered ring makes it susceptible to controlled ring-opening or ring-expansion reactions, providing synthetic pathways that are not accessible with other cyclic amines. researchgate.net This reactivity is fundamental to its role in constructing advanced molecular frameworks. ub.bw

Construction of Advanced Nitrogen-Containing Heterocycles

The azetidine (B1206935) core is a powerful intermediate for the synthesis of a diverse array of more complex nitrogen-containing heterocycles. researchgate.netfrontiersin.org The strain energy of the ring can be harnessed to drive reactions that lead to larger or more intricate ring systems. For instance, functionalized azetidines can undergo nucleophilic ring-opening or ring-expansion reactions to yield larger heterocycles like pyrrolidines and azepanes. researchgate.net

Research has demonstrated that densely functionalized azetidine systems can be manipulated to generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These complex scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and novel three-dimensional shapes. The synthesis of these advanced structures often begins with a core azetidine unit, which is then elaborated through a sequence of chemical transformations. acs.org

A summary of synthetic transformations starting from azetidine scaffolds is presented below.

Starting ScaffoldReaction TypeResulting StructureReference
Densely Functionalized AzetidineIntramolecular CyclizationFused & Bridged Ring Systems nih.govresearchgate.net
Functionalized AzetidineRing ExpansionPyrrolidines, Azepanes researchgate.net
Azetidine & AlkyneDomino Ring-Opening/CyclizationTetrahydropyridines researchgate.net
Azetidin-3-one DerivativeAza-Michael AdditionFunctionalized 3-Substituted Azetidines mdpi.com

Precursor for Scaffold-Based Library Synthesis

In modern chemical research, particularly in drug discovery, the synthesis of large collections of related molecules, known as chemical libraries, is a cornerstone strategy. The this compound framework is an ideal starting point, or precursor, for scaffold-based library synthesis. nih.govresearchgate.net Beginning with a common core, chemists can introduce a wide array of chemical appendages at reactive sites, such as the azetidine nitrogen.

This approach allows for the systematic exploration of the chemical space around the core scaffold. A notable example is the solid-phase synthesis of a library consisting of 1,976 distinct spirocyclic azetidines. nih.govresearchgate.net This massive undertaking highlights the robustness of the azetidine scaffold in combinatorial chemistry workflows, enabling the generation of significant molecular diversity for screening purposes.

Utility in Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of small molecules with a high degree of structural diversity, often exploring novel regions of chemical space. nih.gov The azetidine scaffold, including derivatives like this compound, is exceptionally well-suited for DOS strategies. researchgate.net

The rigid, three-dimensional nature of the azetidine ring serves as an excellent starting point for generating skeletal diversity. The inherent ring strain allows for divergent reaction pathways, where a single azetidine precursor can be converted into multiple, structurally distinct molecular frameworks. nih.gov For example, a common azetidine intermediate has been used to access fused, bridged, and spirocyclic scaffolds through different reaction cascades. nih.govacs.org This capacity to branch out from a central building block is a hallmark of effective DOS, enabling the efficient generation of diverse and complex molecules. nih.gov

Research into Azetidine Scaffolds in Medicinal Chemistry (focus on design, not biological activity or trials)

The design of novel therapeutic agents is a primary focus of medicinal chemistry, and the azetidine ring has emerged as an important structural component in this endeavor. chemrxiv.orgnih.gov The inclusion of a scaffold like this compound into a molecule is a deliberate design choice aimed at modulating its chemical and physical properties in a predictable manner.

Key design principles involving the azetidine scaffold include:

Three-Dimensional Structure and Vectorial Display : The rigid four-membered ring acts as a conformational anchor, holding substituents in well-defined positions. nih.gov For a molecule like this compound, the cyclopentylmethyl group is projected into a specific region of three-dimensional space, while the nitrogen atom provides a distinct vector for further chemical modification. This precise spatial arrangement is crucial for designing molecules that can fit into the specific binding pockets of biological targets.

Exploration of Novel Chemical Space : Due to the historical challenges in their synthesis, azetidines are considered "underexplored" motifs in many compound libraries. researchgate.net Incorporating them into new molecular designs allows chemists to access novel chemical structures and intellectual property. nih.gov The strained ring can also serve as a metabolically stable bioisostere for other common chemical groups. nih.gov

Potential in Materials Science Research (as structural components, not material properties)

While extensively studied in medicinal chemistry, the unique structural and reactive properties of azetidines also suggest their potential as components in materials science. The application of azetidine derivatives in this field is an emerging area of research, focusing on their use as fundamental structural units within larger material assemblies.

The primary route for incorporating azetidines into materials is through ring-opening polymerization (ROP). researchgate.netrsc.org Cationic initiators can trigger the opening of the strained four-membered ring, leading to the formation of linear polyamines. researchgate.netrsc.org In this context, a molecule like this compound could serve as a monomer. The cyclopentylmethyl substituent would become a pendant group along the resulting polymer chain, influencing its physical properties such as hydrophobicity and steric bulk.

Future Perspectives and Challenges in 3 Cyclopentylmethyl Azetidine Research

Development of More Efficient and Selective Synthetic Methods

A primary challenge in the study of 3-(Cyclopentylmethyl)azetidine and its analogs is the development of efficient and highly selective synthetic routes. The inherent ring strain of the azetidine (B1206935) core, approximately 25.4 kcal/mol, makes its formation and subsequent functionalization a non-trivial task. rsc.org Traditional methods for synthesizing substituted azetidines often suffer from low yields, limited substrate scope, or the need for harsh reaction conditions. researchgate.net

Future efforts will likely concentrate on several key areas to improve synthetic efficiency and selectivity:

Novel Cyclization Strategies: While intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines is a common approach, new methods are needed to overcome limitations in functional group tolerance. researchgate.net The development of novel catalytic systems for these cyclizations could provide milder conditions and broader applicability.

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, is a powerful but underdeveloped method for azetidine synthesis. rsc.orgnih.gov Recent advances using visible-light photocatalysis with oxime precursors have shown promise for creating highly functionalized azetidines under mild conditions. nih.gov Further exploration of catalysts and reaction partners will be crucial.

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. The development of methods for the direct introduction of the cyclopentylmethyl group at the C3 position of an azetidine precursor via C-H activation would represent a significant step forward in efficiency. rsc.org

Stereoselective Synthesis: For applications in medicinal chemistry, controlling the stereochemistry of the 3-substituent is often critical. Future synthetic methods must address the challenge of enantioselective and diastereoselective synthesis of 3-substituted azetidines. nih.gov

Synthetic StrategyDescriptionKey Challenges & Future Directions
Intramolecular CyclizationCyclization of linear precursors like γ-amino alcohols or γ-haloamines. researchgate.netImproving functional group tolerance; developing new catalytic systems for milder reaction conditions.
[2+2] PhotocycloadditionsDirect formation of the four-membered ring from an alkene and an imine equivalent, often using photochemistry. rsc.orgnih.govExpanding the substrate scope; improving control over regioselectivity and stereoselectivity; developing new photocatalysts. nih.gov
Ring ExpansionConversion of smaller rings, such as aziridines, into azetidines. nih.govrsc.orgControlling regioselectivity in the ring-opening and closing steps; expanding the methodology to a wider range of substituted aziridines. rsc.org
C-H AminationIntramolecular insertion of a nitrene into a C(sp3)-H bond to form the azetidine ring. rsc.orgAchieving high selectivity for the γ-C-H bond; developing catalysts for intermolecular versions.

Exploration of Novel Reactivity Patterns

The reactivity of the azetidine ring is largely governed by its significant ring strain, which makes it more reactive than its five-membered counterpart, pyrrolidine (B122466). rsc.org This strain can be harnessed for unique chemical transformations. While the stability of azetidines is generally sufficient for handling, the ring can be opened under appropriate conditions, providing access to other valuable molecular scaffolds. rsc.orgnih.gov

Future research into the reactivity of this compound could focus on:

Regioselective Ring-Opening: The development of methods to selectively cleave either the N-C2 or N-C4 bonds could lead to the synthesis of functionalized 1,3-aminoalcohols or other acyclic amine derivatives. researchgate.net Understanding how the 3-substituent influences the regioselectivity of this process will be a key area of investigation.

Ring Expansion Reactions: Transforming the four-membered azetidine ring into larger, pharmaceutically relevant heterocycles like pyrrolidines or piperidines is another promising avenue. This could be achieved through rearrangement reactions, such as the Stevens or Sommelet-Hauser rearrangements.

Functionalization of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring provides a handle for further functionalization. Exploring a wider range of N-arylation, N-alkylation, and N-acylation reactions could be used to modulate the compound's properties for specific applications.

Polymerization: The strain of the azetidine ring makes it a potential monomer for ring-opening polymerization. Investigating the polymerization of this compound could lead to the development of novel nitrogen-containing polymers with unique material properties. rsc.org

Reactivity PatternDescriptionPotential Applications
Nucleophilic Ring-OpeningCleavage of a C-N bond by a nucleophile, driven by the release of ring strain. researchgate.netSynthesis of functionalized acyclic amines and amino alcohols.
Ring ExpansionRearrangement to form larger heterocyclic rings, such as pyrrolidines or piperidines. rsc.orgAccess to diverse and complex molecular scaffolds from a common intermediate.
N-FunctionalizationModification of the azetidine nitrogen via reactions like alkylation, acylation, or arylation. nih.govFine-tuning of physicochemical and pharmacological properties.
Strain-Release ReactionsUtilizing the inherent ring strain to drive reactions at adjacent positions.Development of novel transformations that are unique to strained ring systems. rsc.orgresearchwithrutgers.comrsc.org

Integration of Advanced Technologies (e.g., automation, robotics)

The synthesis and screening of chemical compounds can be significantly accelerated through the use of advanced technologies. wikipedia.orgnih.govnih.gov For a relatively underexplored scaffold like this compound, these technologies can play a pivotal role in rapidly building structure-activity relationships.

Automated Synthesis: Robotic platforms can perform chemical reactions with high precision and throughput, allowing for the rapid generation of a library of analogs. wikipedia.orgnih.gov By varying substituents on the azetidine ring or the cyclopentyl moiety, automated synthesis can efficiently explore the chemical space around the parent compound. oxfordglobal.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and easier scalability. nih.govacs.org For reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, flow chemistry can provide a robust solution. acs.org The generation and functionalization of lithiated azetidine intermediates, for example, can be more safely handled in a flow system. acs.org

High-Throughput Screening: Once a library of this compound analogs has been synthesized, automated high-throughput screening can be used to quickly assess their biological activity or material properties, dramatically speeding up the discovery process.

TechnologyApplication in Azetidine ResearchKey Benefits
Automated Synthesis PlatformsRapidly synthesize libraries of this compound analogs with varied substitution patterns. wikipedia.orgIncreased efficiency, higher reproducibility, and reduced human error. wikipedia.orgoxfordglobal.com
Continuous Flow ChemistryPerform challenging reactions (e.g., with unstable intermediates) under precisely controlled conditions and facilitate scale-up. nih.govacs.orgImproved safety, better heat and mass transfer, and potential for higher yields. nih.gov
RoboticsAutomate liquid handling, purification, and analysis steps in the synthetic workflow. wikipedia.orgEnables multitasking, frees up researchers for more complex tasks, and allows for 24/7 operation. nih.gov
Artificial Intelligence/Machine LearningPredict reaction outcomes, optimize reaction conditions, and design novel synthetic routes. nih.govAccelerates the research and development cycle and can uncover non-intuitive synthetic pathways.

Addressing Scale-Up and Sustainability in Azetidine Synthesis

For any chemical compound to be viable for industrial applications, its synthesis must be scalable and sustainable. frontiersin.org The principles of green chemistry are becoming increasingly important in both academic and industrial settings to minimize environmental impact. rsc.orgnih.govnih.gov

Key challenges and future directions in this area include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. frontiersin.org Reactions like cycloadditions are inherently more atom-economical than multi-step sequences involving protecting groups.

Use of Greener Solvents: Many traditional organic solvents are toxic and environmentally harmful. Future research should focus on utilizing more benign solvents, such as water, or even performing reactions under solvent-free conditions. frontiersin.orgrsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods is preferable to stoichiometric reagents, which generate large amounts of waste. researchgate.net Developing highly active and recyclable catalysts for azetidine synthesis is a key goal.

Scalability: A synthetic route that works well on a milligram scale in the lab may not be feasible for kilogram or ton-scale production. rsc.org Challenges in heat transfer, mixing, and purification must be addressed. The adoption of flow chemistry is a promising strategy for overcoming many of the challenges associated with scaling up azetidine synthesis. acs.org

Green Chemistry PrincipleApplication to Azetidine Synthesis
Waste PreventionDesigning synthetic routes with fewer steps and higher yields to minimize by-product formation.
Atom EconomyPrioritizing addition reactions (e.g., [2+2] cycloadditions) over substitution or elimination reactions that generate waste. frontiersin.org
Less Hazardous Chemical SynthesesAvoiding the use of toxic reagents and intermediates, such as diazo compounds, where possible. nih.gov
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with greener alternatives like water, ethanol, or cyclopentyl methyl ether. acs.orgrsc.org
CatalysisEmploying catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve efficiency. researchgate.net

Q & A

Basic: What are the key synthetic methodologies for 3-(Cyclopentylmethyl)azetidine?

Methodological Answer:
The synthesis of this compound typically involves:

  • Cyclization Strategies : Azetidine rings are often constructed via intramolecular cyclization of β-amino alcohols or haloamines. For example, a Buchwald-Hartwig amination approach can couple cyclopentylmethyl precursors with azetidine-forming reagents .
  • Catalytic Optimization : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) enhance reaction efficiency. Solvent systems like toluene or DMF are selected for optimal yield and scalability .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
Structural validation employs:

  • Spectroscopic Techniques :
    • NMR : ¹H NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N-CH₂) and cyclopentylmethyl protons (δ 1.5–2.2 ppm) .
    • Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H]⁺ = calculated for C₉H₁₇N).
  • X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for understanding strain in the four-membered azetidine ring .

Advanced: How does the cyclopentylmethyl group influence physicochemical and binding properties?

Methodological Answer:
The cyclopentylmethyl substituent impacts:

  • Lipophilicity : Increases logP values, enhancing membrane permeability (measured via HPLC retention times or shake-flask assays) .
  • Steric Effects : Bulkiness modulates receptor binding. Computational docking (e.g., AutoDock Vina) shows steric clashes with enzyme active sites, reducing off-target interactions .
  • Electronic Effects : The cyclopentyl group’s electron-donating nature stabilizes charge-transfer interactions, as observed in UV-Vis spectroscopy studies .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies of derivatives?

Methodological Answer:
SAR analysis involves:

  • Substituent Variation : Systematic modification of the cyclopentylmethyl group (e.g., replacing with smaller alkyl or halogenated groups).
  • Biological Assays : IC₅₀ values from enzyme inhibition assays (e.g., tyrosine phosphatases) are correlated with substituent properties.
  • Data Table : Key substituent effects:
DerivativeSubstituentlogPIC₅₀ (μM)Notes
3-(Cyclopentylmethyl)Cyclopentylmethyl2.80.45High lipophilicity, strong binding
3-(Methyl)Methyl1.2>10Reduced steric bulk, low activity
3-(4-Fluorobenzyl)4-Fluorobenzyl3.10.32Enhanced halogen bonding

Data adapted from structural analogs in .

Advanced: What challenges arise in assessing biological activity, and how are they addressed?

Methodological Answer:
Key challenges and solutions:

  • Low Solubility : Use of co-solvents (e.g., DMSO ≤1%) or formulation with cyclodextrins improves bioavailability in cell-based assays .
  • Metabolic Instability : Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots. Deuterating the azetidine ring or adding electron-withdrawing groups enhances stability .
  • Target Selectivity : Competitive binding assays (e.g., SPR or ITC) quantify affinity against related enzymes, reducing false positives .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Stability Monitoring : Regular HPLC purity checks (≥95%) detect decomposition. Avoid prolonged exposure to light (use amber vials) .

Advanced: How is computational modeling integrated into mechanistic studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates proton affinities and charge distribution, explaining basicity trends (e.g., lower basicity due to ring strain vs. acyclic amines) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics, identifying key residues in enzyme active sites (e.g., hydrogen bonds with Tyr⁵³⁰ in kinases) .

Advanced: What analytical methods resolve contradictions in reactivity data?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Differentiates between SN1/SN2 mechanisms in substitution reactions. For example, secondary KIE values >1 indicate carbocation intermediates .
  • In Situ Monitoring : ReactIR or NMR tracks reaction intermediates, resolving discrepancies in proposed pathways .

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